molecular formula C9H14NO2+ B1238548 Phenylephrine(1+)

Phenylephrine(1+)

Cat. No.: B1238548
M. Wt: 168.21 g/mol
InChI Key: SONNWYBIRXJNDC-VIFPVBQESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylephrine(1+) is an organic cation obtained by protonation of the secondary amino function of phenylephrine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a phenylephrine.

Scientific Research Applications

1. Clinical Implications in Various Settings

Phenylephrine, as an α1 adrenergic receptor agonist, is extensively studied for its role in treating hypotension in various clinical scenarios. It has been explored as an antihypotensive agent in severe aortic stenosis, tetralogy of Fallot, and hypoxemia during one-lung ventilation. Its applications extend to managing septic shock, traumatic brain injury, vasospasm after subarachnoid hemorrhage, and hypotension during cesarean delivery. In certain conditions, such as critical aortic stenosis and tetralogy of Fallot, phenylephrine's regional effects (like decreased heart rate and improved fetal oxygen supply) are significant despite its global effects like decreased cardiac output (Thiele, Nemergut, & Lynch, 2011).

2. Impact on Anal Sphincter Resting Pressure

Research has shown that topical phenylephrine application can increase resting anal pressure in healthy human volunteers, highlighting its potential in managing conditions related to anal sphincter function (Carapeti, Kamm, Evans, & Phillips, 1999).

3. Phenylephrine in Acute Stroke Management

A pilot study indicated the feasibility and potential effectiveness of phenylephrine-induced hypertension in improving neurological outcomes in acute stroke patients. This novel application suggests a safe and possibly beneficial approach in acute stroke management (Rordorf, Koroshetz, Ezzeddine, Segal, & Buonanno, 2001).

4. Exploring Phenylephrine Kinetics in Cardiac Applications

Studies have explored phenylephrine's role in cardiac sympathetic nerve varicosities, assessing its sensitivity to neuronal monoamine oxidase (MAO) activity and its influence on vesicular storage. These findings are crucial for understanding phenylephrine's impact on cardiac function and its potential use in cardiac imaging and treatment (Raffel & Wieland, 1999).

5. Phenylephrine in Cerebral and Skeletomuscular Microcirculation

Research using hyperspectral near-infrared spectroscopy and intravital video microscopy has investigated the effects of phenylephrine on the microcirculation of the brain and skeletal muscle, highlighting its complex physiological impacts and potential therapeutic applications (Mawdsley et al., 2021).

6. Hemodynamic Effects in Perioperative Settings

Phenylephrine's effects on preload, contractility, and other central hemodynamics have been studied in animal models, emphasizing its role in managing perioperative hypotension and its effects beyond simple vasoconstriction (Wodack et al., 2018).

Properties

Molecular Formula

C9H14NO2+

Molecular Weight

168.21 g/mol

IUPAC Name

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/p+1/t9-/m0/s1

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-O

Isomeric SMILES

C[NH2+]C[C@@H](C1=CC(=CC=C1)O)O

SMILES

C[NH2+]CC(C1=CC(=CC=C1)O)O

Canonical SMILES

C[NH2+]CC(C1=CC(=CC=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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